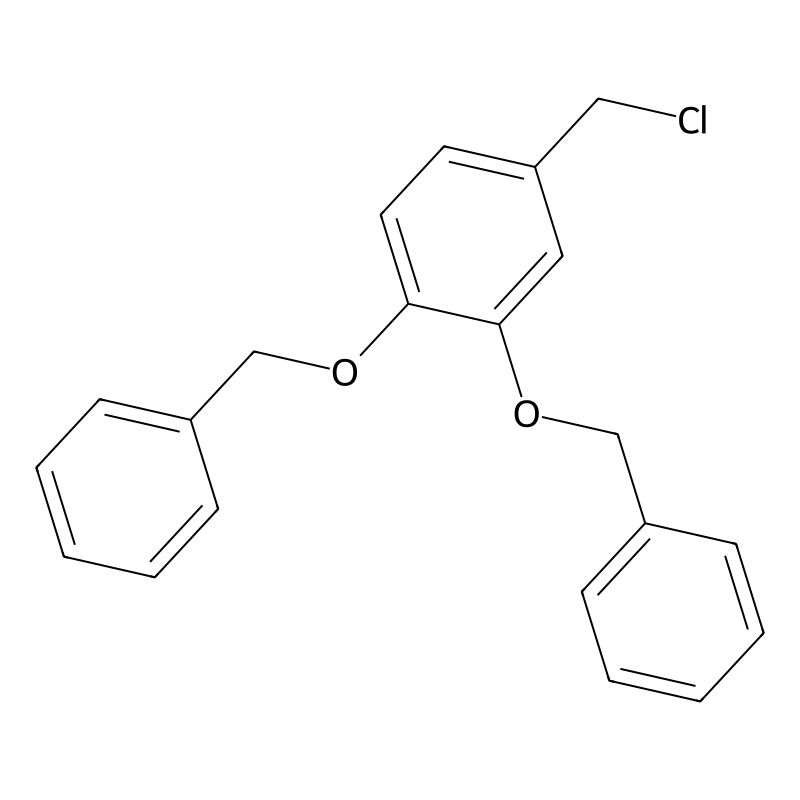

3,4-Dibenzyloxybenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3,4-Dibenzyloxybenzyl chloride is an organic compound not readily available commercially. However, its synthesis has been reported in scientific literature for specific research purposes. The reported methods involve the chlorination of 3,4-dibenzyloxybenzyl alcohol using various reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) [, ].

Applications:

- Benzyl protecting group: The two dibenzyloxy (OCH₂Ph₂) groups can function as protecting groups for the adjacent hydroxyl (-OH) group. Protecting groups are temporary modifications used in organic synthesis to prevent unwanted reactions at specific sites in a molecule. In this case, the dibenzyloxy groups can be selectively removed under appropriate conditions to reveal the free hydroxyl group, allowing for further functionalization of the molecule [].

- Chloride leaving group: The chloride (Cl) atom can act as a leaving group in nucleophilic substitution reactions. This property could be useful for introducing various functionalities onto the aromatic ring through nucleophilic aromatic substitution reactions [].

3,4-Dibenzyloxybenzyl chloride is a chemical compound characterized by the presence of two benzyloxy groups attached to a benzyl chloride moiety. Its molecular formula is , and it has a molecular weight of approximately 288.76 g/mol. The compound features a benzyl group that is substituted at the 3 and 4 positions with benzyloxy groups, making it a versatile intermediate in organic synthesis.

As there is no documented use of 3,4-dibenzyloxybenzyl chloride in biological systems, a mechanism of action is not applicable.

The synthesis of 3,4-dibenzyloxybenzyl chloride can be achieved through several methods:

- Direct Chlorination: Benzyl alcohol derivatives can be chlorinated using thionyl chloride or phosphorus pentachloride to yield the corresponding benzyl chlorides.

- Benzylation Reactions: Starting from 3,4-dihydroxybenzaldehyde, selective protection of hydroxyl groups can be performed using benzyl halides in the presence of bases like sodium bicarbonate . This method allows for regioselective introduction of benzyloxy groups.

- Multi-step Synthesis: A more complex synthesis may involve several steps starting from simpler aromatic compounds, employing Friedel-Crafts alkylation or other coupling reactions to build up the desired structure.

3,4-Dibenzyloxybenzyl chloride finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its utility lies in its ability to introduce benzyl and chloromethyl functionalities into larger molecular frameworks. Furthermore, it serves as a reagent in polymer chemistry and materials science for creating polymer-bound compounds with specific properties .

Several compounds share structural similarities with 3,4-dibenzyloxybenzyl chloride. Below is a comparison highlighting their uniqueness:

The uniqueness of 3,4-dibenzyloxybenzyl chloride lies in its dual benzyloxy substitution pattern which enhances its stability and reactivity compared to other similar compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant